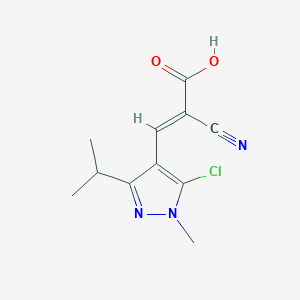
N-(3-ethynylphenyl)-4-(1,3-oxazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethynylphenyl)-4-(1,3-oxazol-5-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. The compound is known to selectively inhibit the activity of the protein kinase BTK, which is involved in the signaling pathways of B-cells and other immune cells.
Mecanismo De Acción
The mechanism of action of N-(3-ethynylphenyl)-4-(1,3-oxazol-5-yl)benzamide is based on its selective inhibition of the protein kinase BTK. BTK is a key regulator of B-cell receptor signaling and is essential for the survival and proliferation of B-cells. By inhibiting BTK activity, this compound can induce apoptosis (programmed cell death) in B-cells, leading to the suppression of the immune response and the inhibition of tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. The compound has been shown to effectively inhibit BTK activity in various cell lines and animal models, leading to the suppression of B-cell receptor signaling and the induction of apoptosis in B-cells. In addition, this compound has been shown to have anti-inflammatory and immunosuppressive effects, which may be beneficial for the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-ethynylphenyl)-4-(1,3-oxazol-5-yl)benzamide has several advantages for lab experiments, including its high potency and selectivity for BTK inhibition, its favorable pharmacokinetic properties, and its ability to induce apoptosis in B-cells. However, the compound also has some limitations, such as its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.
Direcciones Futuras
There are several future directions for the research and development of N-(3-ethynylphenyl)-4-(1,3-oxazol-5-yl)benzamide. One potential direction is to investigate the compound's efficacy and safety in combination with other drugs, such as chemotherapy or immunotherapy agents. Another direction is to explore the use of this compound in the treatment of other types of cancer and autoimmune diseases. Additionally, further studies are needed to better understand the mechanism of action and the potential side effects of the compound, as well as to optimize its pharmacokinetic properties and dosing regimen.
Métodos De Síntesis
The synthesis of N-(3-ethynylphenyl)-4-(1,3-oxazol-5-yl)benzamide involves several steps, including the reaction of 3-ethynylaniline with 2-bromo-5-nitrobenzoic acid to form 3-ethynyl-5-nitrophenylamine, which is then reacted with 2-amino-5-methyl-1,3-oxazole to form the final product. The synthesis process is complex and requires careful control of reaction conditions, but it has been successfully optimized and scaled up for commercial production.
Aplicaciones Científicas De Investigación
N-(3-ethynylphenyl)-4-(1,3-oxazol-5-yl)benzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. The compound has shown promising results in the treatment of various types of cancer, including chronic lymphocytic leukemia, mantle cell lymphoma, and multiple myeloma. It has also been investigated as a potential treatment for autoimmune diseases, such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
N-(3-ethynylphenyl)-4-(1,3-oxazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2/c1-2-13-4-3-5-16(10-13)20-18(21)15-8-6-14(7-9-15)17-11-19-12-22-17/h1,3-12H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGWOZAIKQWCKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C3=CN=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7645787.png)
![N-[2-(1-methylpyrazol-4-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B7645788.png)
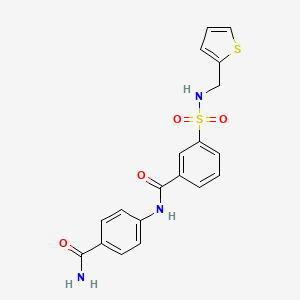
![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-prop-2-enylpropanamide](/img/structure/B7645800.png)
![2-[5-(diethylsulfamoyl)-2-oxopyridin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B7645801.png)
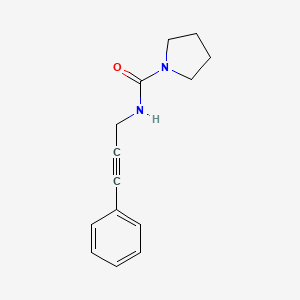

![6-(2-Methyl-1,3-thiazol-4-yl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B7645820.png)
![(1R,2R)-N-[2-(3-chlorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7645835.png)
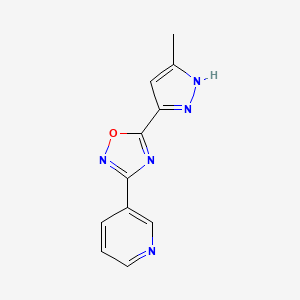
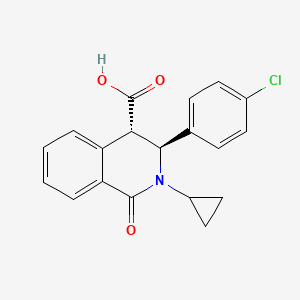
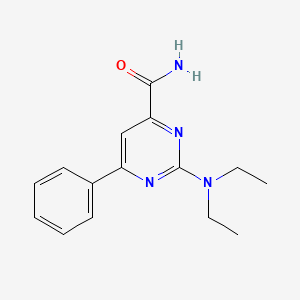
![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7645886.png)
